molecular formula C22H23FN6O B2915626 1-(4-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea CAS No. 1020975-33-0

1-(4-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No. B2915626
M. Wt: 406.465
InChI Key: WXJDQWHXLNALPV-UHFFFAOYSA-N
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Description

The compound “1-(4-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methylpiperazinyl group, a pyridazinyl group, and a phenylurea group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual ring structures (the phenyl, pyridazine, and piperazine rings), followed by their functionalization and coupling.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The fluorophenyl and phenylurea groups would likely contribute to the compound’s polarity, while the piperazine and pyridazine rings could potentially form intramolecular hydrogen bonds.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the urea group could make it susceptible to hydrolysis under acidic or basic conditions, while the fluorophenyl group might undergo nucleophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent used.


Scientific Research Applications

1. Pharmacological Activity

  • Dopamine Receptor Binding : A study reported the synthesis and screening of related compounds, demonstrating high affinities and selectivities for D4 dopamine receptors. These compounds, including variants of the target molecule, showed potential in pharmacological applications (Enguehard-Gueiffier et al., 2006).

2. Antiproliferative Activity

  • Cancer Cell Line Screening : Research on derivatives of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea, a similar compound, showed significant antiproliferative activities against various cancer cell lines. This indicates potential applications in cancer treatment (Al-Sanea et al., 2018).

3. CNS Agents

  • Anxiolytic and Muscle Relaxant Properties : A related compound demonstrated anxiolytic activity and muscle-relaxant properties, suggesting its potential use in treating disorders related to the central nervous system (Rasmussen et al., 1978).

4. Anticonvulsant Activity

  • Seizure Protection : Derivatives of similar compounds were evaluated for anticonvulsant activity, with certain derivatives showing significant effectiveness. This suggests potential applications in seizure management (Thakur et al., 2017).

5. Cytokinin Activity

  • Plant Biology Applications : In the field of plant biology, urea derivatives, closely related to the target compound, have demonstrated cytokinin activity, which is crucial for plant cell division and differentiation (Ricci & Bertoletti, 2009).

6. Neurodegenerative Disease Treatment

  • Phosphodiesterase 1 Inhibitors : Research into similar compounds has identified potential treatments for cognitive impairment associated with neurodegenerative and neuropsychiatric diseases, highlighting their role in central nervous system disorders (Li et al., 2016).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following standard safety procedures.


Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications in various fields.


Please note that this is a general analysis based on the structure of the compound, and the actual properties and behaviors of the compound may vary. For a more accurate and comprehensive analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O/c1-28-12-14-29(15-13-28)21-11-10-20(26-27-21)16-2-6-18(7-3-16)24-22(30)25-19-8-4-17(23)5-9-19/h2-11H,12-15H2,1H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJDQWHXLNALPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea

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